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Compound of Interest

Compound Name:
Dimethyl 5-

(hydroxymethyl)isophthalate

Cat. No.: B1590619 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectral data for

Dimethyl 5-(hydroxymethyl)isophthalate, a key organic intermediate. This document is

intended for researchers, scientists, and professionals in drug development who require a

thorough understanding of the structural elucidation of this compound through modern

spectroscopic techniques. We will delve into the theoretical and practical aspects of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) as they apply to this molecule.

Introduction
Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI) is a substituted aromatic ester with the

molecular formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol [1]. Its structure, featuring

two methyl ester groups and a hydroxymethyl substituent on a benzene ring, makes it a

valuable building block in the synthesis of various polymers, resins, and pharmaceutical

compounds. Accurate characterization of DMHMI is paramount for ensuring the purity and

identity of the compound in these applications. This guide will provide a detailed interpretation

of its ¹H NMR, ¹³C NMR, IR, and MS spectral data. While a complete experimental dataset for

DMHMI is not readily available in the public domain, this guide will present a predicted analysis

based on established spectroscopic principles and data from closely related analogs.
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The structural features of Dimethyl 5-(hydroxymethyl)isophthalate are key to understanding

its spectral output. The following diagram illustrates the molecule's structure and the numbering

of its carbon and hydrogen atoms for the purpose of spectral assignment.

Caption: Molecular structure of Dimethyl 5-(hydroxymethyl)isophthalate with atom

numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Dimethyl 5-(hydroxymethyl)isophthalate, both ¹H and ¹³C NMR are essential

for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of DMHMI is predicted to show distinct signals for the aromatic

protons, the hydroxymethyl protons, and the methyl ester protons. The chemical shifts are

influenced by the electron-withdrawing nature of the ester groups and the electron-donating

character of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Spectral Data for Dimethyl 5-(hydroxymethyl)isophthalate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 - 8.5 s 1H Ar-H at C2

~8.0 - 8.2 d 2H Ar-H at C4 and C6

~4.7 s 2H -CH₂-OH

~5.4 t 1H -CH₂-OH

~3.9 s 6H 2 x -COOCH₃

Interpretation of the ¹H NMR Spectrum:

Aromatic Protons: The aromatic region is expected to show two signals. The proton at the C2

position, situated between the two ester groups, is expected to be the most deshielded,
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appearing as a singlet around 8.3-8.5 ppm. The protons at C4 and C6 are chemically

equivalent and are expected to appear as a doublet around 8.0-8.2 ppm due to coupling with

the C2 proton.

Hydroxymethyl Protons: The two protons of the benzylic methylene group (-CH₂-) are

expected to appear as a singlet around 4.7 ppm. The hydroxyl proton (-OH) is expected to

be a triplet around 5.4 ppm due to coupling with the adjacent methylene protons, although

this signal can be broad and its position can vary with concentration and solvent.

Methyl Ester Protons: The six protons of the two equivalent methyl ester groups (-COOCH₃)

are predicted to appear as a sharp singlet around 3.9 ppm.

The predicted chemical shifts are based on the analysis of related compounds such as

Dimethyl 5-(2-hydroxyethyl)isophthalate and Dimethyl 5-hydroxyisophthalate[2][3][4].

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to

the symmetry of the molecule, some carbon signals will be equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for Dimethyl 5-(hydroxymethyl)isophthalate

Chemical Shift (δ, ppm) Assignment

~166 2 x C=O (ester)

~142 C5-CH₂OH

~134 C2

~131 C1 and C3

~128 C4 and C6

~63 -CH₂-OH

~52 2 x -COOCH₃

Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbons: The two equivalent ester carbonyl carbons are expected to have a

chemical shift of around 166 ppm.

Aromatic Carbons: The aromatic region will show four distinct signals. The carbon attached

to the hydroxymethyl group (C5) is expected around 142 ppm. The carbon at C2, positioned

between the two ester groups, is predicted to be around 134 ppm. The two carbons bearing

the ester groups (C1 and C3) are equivalent and should appear around 131 ppm. The

remaining two aromatic carbons (C4 and C6) are also equivalent and are expected at

approximately 128 ppm.

Aliphatic Carbons: The carbon of the hydroxymethyl group (-CH₂OH) is predicted to be at

around 63 ppm, and the two equivalent methyl carbons of the ester groups (-COOCH₃) are

expected at about 52 ppm.

These predictions are supported by data from similar isophthalate derivatives[2][5].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Dimethyl 5-(hydroxymethyl)isophthalate is expected to show characteristic

absorption bands for the hydroxyl, ester, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for Dimethyl 5-(hydroxymethyl)isophthalate

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, broad O-H stretch (hydroxyl)

~3000 Medium C-H stretch (aromatic)

~2950 Medium
C-H stretch (aliphatic, -CH₃

and -CH₂)

~1720 Strong, sharp C=O stretch (ester)

~1600, ~1450 Medium to weak C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

~1050 Medium C-O stretch (primary alcohol)
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Interpretation of the IR Spectrum:

A broad and strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching

vibration of the hydroxyl group.

The C-H stretching vibrations of the aromatic ring are expected to appear as medium

intensity bands just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and

methylene groups will be just below 3000 cm⁻¹.

A very strong and sharp absorption band around 1720 cm⁻¹ is indicative of the C=O

stretching vibration of the ester functional groups.

The characteristic C=C stretching vibrations of the aromatic ring are expected to appear as

medium to weak bands in the 1600-1450 cm⁻¹ region.

A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group, and a

medium band around 1050 cm⁻¹ is expected for the C-O stretching of the primary alcohol.

This interpretation is consistent with the known IR spectra of related aromatic esters and

alcohols[6][7][8][9].

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for Dimethyl 5-(hydroxymethyl)isophthalate

m/z Interpretation

224 Molecular ion (M⁺)

193 [M - OCH₃]⁺

195 [M - H₂O]⁺

165 [M - COOCH₃]⁺

163 [M - CH₂OH - H₂O]⁺
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Interpretation of the Mass Spectrum:

The molecular ion peak (M⁺) is expected at an m/z of 224, corresponding to the molecular

weight of the compound[1][10].

A common fragmentation pathway for methyl esters is the loss of a methoxy radical (-OCH₃),

which would result in a fragment ion at m/z 193.

Loss of a water molecule from the hydroxymethyl group is also a likely fragmentation,

leading to a peak at m/z 195.

Cleavage of the entire methoxycarbonyl group (-COOCH₃) would give a fragment at m/z

165.

A fragment at m/z 163 could arise from the loss of the hydroxymethyl group followed by the

loss of a water molecule.

The fragmentation pattern of the related Diethyl 5-(hydroxymethyl)isophthalate can provide

further insights into the expected fragmentation of the target molecule[11].

Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Dimethyl 5-
(hydroxymethyl)isophthalate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a

spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220

ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of

scans will be necessary to achieve an adequate signal-to-noise ratio.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range

of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior

to the sample measurement.

Mass Spectrometry
Sample Introduction (GC-MS): Dissolve a small amount of the sample in a suitable solvent

(e.g., dichloromethane or methanol). Inject a small volume (e.g., 1 µL) into a Gas

Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any

impurities before it enters the mass spectrometer.

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion

and significant fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of Dimethyl 5-
(hydroxymethyl)isophthalate.

Conclusion
This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of

Dimethyl 5-(hydroxymethyl)isophthalate. By leveraging data from closely related

compounds and fundamental spectroscopic principles, we have been able to construct a

comprehensive spectral profile for this important chemical intermediate. The presented ¹H

NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable
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resource for researchers and scientists in the fields of chemical synthesis and drug

development. The outlined experimental protocols provide a solid foundation for the practical

acquisition of this critical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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